Target Selectivity Profile of SJ-172550: Quantifying MDMX Preference Over MDM2 in Competitive Binding Assays
SJ-172550 demonstrates a quantifiable selectivity window for MDMX over the structurally homologous MDM2 protein in cell-free p53 peptide competition assays. In head-to-head binding analysis, SJ-172550 exhibits an EC₅₀ of 2.3 μM against MDMX compared to 26 μM against MDM2, representing an approximately 11-fold selectivity preference for MDMX . This selectivity profile differentiates SJ-172550 from dual MDM2/MDMX inhibitors or MDM2-selective agents such as Nutlin-3a, which shows picomolar to nanomolar potency against MDM2 with negligible MDMX binding activity [1]. Cross-study comparable data confirm this selectivity range, with reported MDMX EC₅₀ values of 4.3–5.0 μM across independent assessments [2].
| Evidence Dimension | Biochemical binding affinity (EC₅₀) in p53 peptide competition assay |
|---|---|
| Target Compound Data | MDMX EC₅₀ = 2.3 μM |
| Comparator Or Baseline | MDM2 EC₅₀ = 26 μM (same compound); Nutlin-3a MDM2 IC₅₀ ≈ 90 nM with no significant MDMX binding |
| Quantified Difference | 11-fold selectivity for MDMX over MDM2 |
| Conditions | Cell-free fluorescence polarization competition assay using recombinant MDMX or MDM2 protein and fluorescein-labeled p53-derived peptide (aa 15-29) |
Why This Matters
This selectivity window enables researchers to dissect MDMX-specific contributions to p53 inactivation without confounding MDM2-mediated effects, which is essential for studies where MDMX amplification (rather than MDM2 overexpression) is the primary oncogenic driver.
- [1] Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Liu, E. A. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. View Source
- [2] MedChemExpress. (n.d.). SJ-172550 – MDM-2/p53 MDM2 Inhibitor (Product No. HY-15863). Technical Datasheet. View Source
